2,4-Piperidinedicarboxylic acid

Descripción general

Descripción

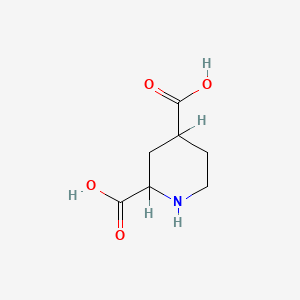

2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2nd and 4th positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Piperidinedicarboxylic acid typically involves the reduction of 2,4-pyridinedicarboxylic acid. This reduction can be achieved using catalytic hydrogenation over a platinum catalyst in an acidic medium . The reaction conditions include maintaining an acidic environment and using hydrogen gas as the reducing agent.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic reactions. For instance, 3,4-dihydroxybenzoic acid can be converted to 2,4-pyridinedicarboxylic acid using protocatechuate dioxygenase enzymes . This method is advantageous due to its specificity and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form piperidine derivatives.

Substitution: It can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.

Substitution: Reagents such as thionyl chloride can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions include various piperidine derivatives, ketones, aldehydes, and substituted piperidines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2,4-Piperidinedicarboxylic acid has been studied for its potential therapeutic effects:

- Inhibition of Enzymes : This compound acts as an inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs), which are involved in various metabolic pathways. Research indicates that it can suppress ethylene production in plants and delay flower senescence in carnation flowers, enhancing their shelf life .

- Neuroprotective Effects : Similar piperidine derivatives have shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Agricultural Applications

The compound has been investigated for its effects on plant growth:

- Growth Regulation : In tomato seedlings, this compound was found to inhibit root and hypocotyl elongation in a dose-dependent manner. At lower concentrations, it enhanced certain growth parameters while higher concentrations led to glycosylation defects in root tissues .

Material Science Applications

Recent studies have explored the use of this compound in developing new materials:

- Crystal Growth : The compound has been utilized to create new hybrid polymer materials (HPMs) with photoresponsive functionalities by integrating carboxylic groups .

- Cocrystal Formation : Research has shown that it can form cocrystals with other bioactive molecules, enhancing their solubility and stability .

Case Studies

- Ethylene Production Suppression : A study highlighted how this compound inhibited ethylene production in carnation flowers, leading to delayed senescence and prolonged shelf life .

- Tomato Seedling Growth Experiment : An experiment demonstrated that varying concentrations of the compound affected the growth of tomato seedlings significantly, providing insights into its role as a growth regulator .

- Antimicrobial Efficacy Testing : In vitro tests showed that the compound exhibited a minimum inhibitory concentration against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2,4-Piperidinedicarboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by competing with their natural substrates. This competitive inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparación Con Compuestos Similares

- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)

- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)

- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)

- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)

- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)

Uniqueness: 2,4-Piperidinedicarboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2,4-Piperidinedicarboxylic acid (PDCA), also known as pyridine-2,4-dicarboxylic acid, is a compound of significant interest in pharmacological and agricultural research. This article summarizes its biological activity, focusing on its mechanisms of action, effects on plant growth, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its two carboxyl groups attached to a piperidine ring. Its molecular formula is , and it functions as a structural analog of 2-oxoglutarate, which is involved in various biochemical pathways.

Inhibition of Prolyl 4-Hydroxylase

One of the primary mechanisms through which PDCA exerts its biological effects is by inhibiting prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen synthesis. This inhibition disrupts collagen biosynthesis and deposition, making PDCA a candidate for fibrosuppressive therapies. In vitro studies indicate that PDCA can permeate cell membranes and selectively inhibit P4H activity, leading to decreased hydroxyproline levels—a marker for collagen production .

Effects on Plant Growth

Recent studies have demonstrated the impact of PDCA on plant physiology. For instance, PDCA has been shown to suppress the growth of tomato seedlings in a concentration-dependent manner:

- Growth Inhibition : At concentrations of 100 μM and 250 μM, PDCA significantly reduced root and hypocotyl elongation. The most pronounced effects were observed in root tissues, where cell elongation was markedly impaired .

- Hydroxyproline Content : Treatment with PDCA resulted in decreased hydroxyproline content in both roots and shoots. Notably, seedlings treated with 100 μM PDCA exhibited enhanced growth characteristics compared to those treated with higher concentrations .

Table 1: Effects of PDCA on Tomato Seedling Growth

| Concentration (μM) | Root Length Reduction (%) | Hypocotyl Length Reduction (%) | Hydroxyproline Content (Roots) | Hydroxyproline Content (Shoots) |

|---|---|---|---|---|

| 0 | 0 | 0 | Control | Control |

| 100 | Moderate | Mild | Increased | No significant change |

| 250 | Severe | Moderate | Decreased | Decreased |

Case Studies

Ethylene Production Suppression

PDCA has been observed to suppress ethylene production in carnation flowers, delaying flower senescence. This effect enhances the shelf-life and aesthetic appeal of cut flowers . The ability to modulate ethylene levels suggests potential applications in post-harvest technology.

Co-Crystal Formation

Research has also explored the formation of co-crystals involving PDCA with other compounds like acetaminophen. These co-crystals exhibit unique properties that may enhance solubility and stability, indicating potential pharmaceutical applications .

Propiedades

IUPAC Name |

piperidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006396 | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-03-0 | |

| Record name | 2,4-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.